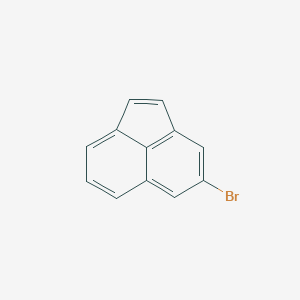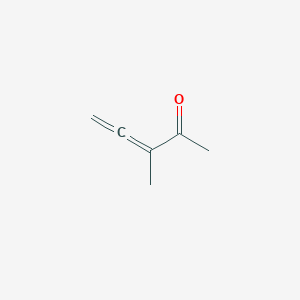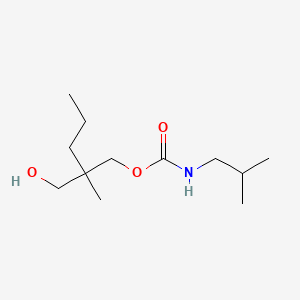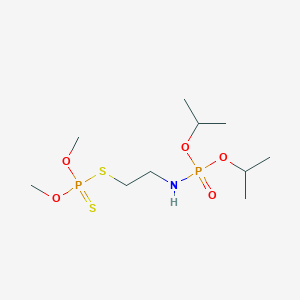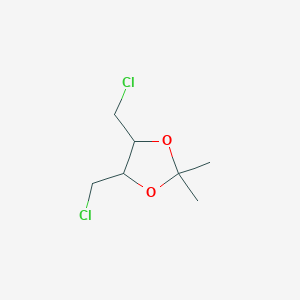![molecular formula C27H41NO B14699151 10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 24377-48-8](/img/structure/B14699151.png)
10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a molecular formula of C27H41NO and a molecular weight of 395.634 g/mol . This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring structures and significant biological activities.
Méthodes De Préparation
The synthesis of 10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, typically starting from simpler steroidal precursors. The synthetic route often includes the following steps:
Formation of the core structure: This involves cyclization reactions to form the cyclopenta[a]phenanthrene skeleton.
Functional group modifications: Introduction of the piperidinyl and prop-1-en-2-yl groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of hormonal disorders and cancer.
Mécanisme D'action
The mechanism of action of 10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. This can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Compared to other compounds in the cyclopenta[a]phenanthrene family, 10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is unique due to its specific functional groups and stereochemistry. Similar compounds include:
17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: Differing mainly in the presence of a hydroxyl group.
10,13-dimethyl-17-(1,5-dimethylhexyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: Differing in the alkyl side chain.
Propriétés
Numéro CAS |
24377-48-8 |
|---|---|
Formule moléculaire |
C27H41NO |
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H41NO/c1-19(18-28-15-5-4-6-16-28)23-9-10-24-22-8-7-20-17-21(29)11-13-26(20,2)25(22)12-14-27(23,24)3/h17-18,22-25H,4-16H2,1-3H3/b19-18+ |
Clé InChI |
JEMSVASVIKMHRV-VHEBQXMUSA-N |
SMILES isomérique |
C/C(=C\N1CCCCC1)/C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
SMILES canonique |
CC(=CN1CCCCC1)C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)


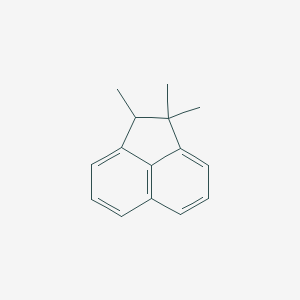

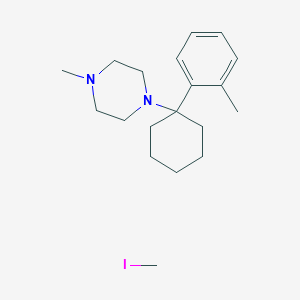
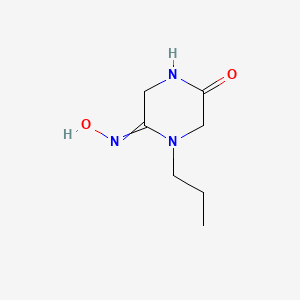

![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)
